

An In-depth Technical Guide to Benzooxazole-2-carboxylic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzooxazole-2-carboxylic acid**

Cat. No.: **B1288501**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzooxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for functionalization make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **benzooxazole-2-carboxylic acid**, with a focus on detailed experimental protocols and quantitative data to support researchers in its practical application.

Chemical Structure and Properties

Benzooxazole-2-carboxylic acid is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position of the oxazole moiety.

Chemical Structure:

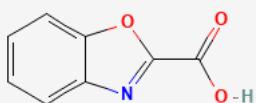


Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
CAS Number	21598-08-3	[1]
Molecular Formula	C ₈ H ₅ NO ₃	[1] [2]
Molecular Weight	163.13 g/mol	[1]
Melting Point	71-72 °C (decomposed)	[3]
Boiling Point (Predicted)	352.7 ± 25.0 °C	[3]
Density (Predicted)	1.455 ± 0.06 g/cm ³	[3]
pKa (Predicted)	0.12 ± 0.30	[3]

Synthesis of Benzoxazole-2-carboxylic Acid

The primary and most direct route for synthesizing **benzoxazole-2-carboxylic acid** involves the condensation of 2-aminophenol with oxalic acid or its derivatives.[\[4\]](#) This reaction proceeds through an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[\[4\]](#) Various methodologies have been developed to optimize this transformation, including conventional heating and microwave-assisted synthesis.

General Synthesis Pathway

The overall reaction scheme for the synthesis of **benzoxazole-2-carboxylic acid** from 2-aminophenol and oxalic acid is depicted below.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway of **Benzooxazole-2-carboxylic acid**.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of **benzooxazole-2-carboxylic acid** and its derivatives.

Method 1: Conventional Synthesis using Methanesulfonic Acid

This method describes a one-pot synthesis from a carboxylic acid and 2-aminophenol with in-situ generation of the acid chloride.

Experimental Protocol:

- To a stirred solution of oxalic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
- Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.
- Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[\[4\]](#)
- Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.[\[4\]](#)
- Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[\[4\]](#)
- Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Method 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally friendly approach to the synthesis of 2-substituted benzoxazoles.[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- In a microwave-safe vessel, thoroughly combine 2-aminophenol (1.0 mmol) and oxalic acid (1.0 mmol).[\[4\]](#)[\[6\]](#)
- Seal the vessel and place it in a microwave reactor.

- Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.^[4] The optimal temperature and time may vary.
- Monitor the reaction progress by TLC.
- After the reaction is complete, allow the vessel to cool to room temperature.
- Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-substituted benzoxazoles using various methods, which can be indicative of the expected yields for **benzoxazole-2-carboxylic acid**.

Table 2: Representative Yields of 2-Substituted Benzoxazoles

Precursors	Method	Catalyst/Reagent	Temperature (°C)	Time	Yield (%)	Reference
2-Aminophenol, Benzoic Acid	Microwave	Polyphosphoric Acid	-	4 min	-	[7]
2-Aminophenol, Carboxylic Acids	Microwave	Lawesson's Reagent	-	5-15 min	Good	
2-Aminophenol, Carboxylic Acids	Conventional	Methanesulfonic Acid	100-120	-	Excellent	
2-Amino-4-methylphenol, 4-Methoxybenzaldehyde	Microwave	Iodine	120	10 min	90	[6]
2-Amino-4-methylphenol, 4-Chlorobenzaldehyde	Microwave	Iodine	120	10 min	85	[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **benzooxazole-2-carboxylic acid**.

¹H NMR Spectroscopy:

- Aromatic Protons: The chemical shifts (δ) of the aromatic protons on the benzoxazole ring are highly dependent on the substitution pattern.
- Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region (δ 10-13 ppm), though this signal can sometimes be difficult to observe.[8][9]

^{13}C NMR Spectroscopy:

- Carbonyl Carbon: A key diagnostic signal for the carboxylic acid is the carbonyl carbon, which typically resonates in the range of δ 165-185 ppm.[8][9]
- Aromatic Carbons: The carbons of the benzoxazole core appear between δ 110-160 ppm.[8]

Table 3: Predicted ^{13}C NMR Chemical Shifts for **Benzooxazole-2-carboxylic Acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Carboxyl)	160-180
C2 (Oxazole)	150-165
Aromatic Carbons	110-150

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of **benzooxazole-2-carboxylic acid**. The presented experimental protocols and quantitative data offer a practical foundation for researchers working with this important heterocyclic compound. The synthetic methods described, particularly the microwave-assisted approach, provide efficient and environmentally conscious routes to this valuable molecular scaffold. Further research into the derivatization and application of **benzooxazole-2-carboxylic acid** is encouraged to explore its full potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 21598-08-3 CAS MSDS (BENZOOXAZOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzoxazole-2-carboxylic Acid: Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288501#benzoxazole-2-carboxylic-acid-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com